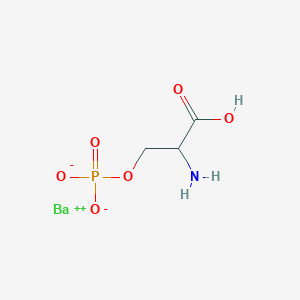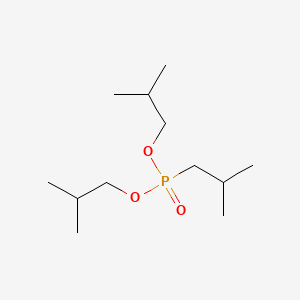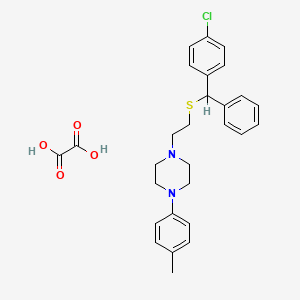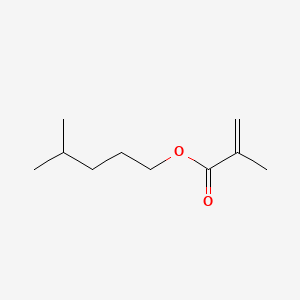
4-Methylpentyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylpentyl methacrylate, also known as 2-Propenoic acid, 2-methyl-, 4-methylpentyl ester, is a chemical compound with the molecular formula C10H18O2. It is an ester of methacrylic acid and 4-methylpentanol. This compound is used in various industrial applications, particularly in the production of polymers and copolymers due to its ability to undergo polymerization reactions .
准备方法
Synthetic Routes and Reaction Conditions
4-Methylpentyl methacrylate can be synthesized through the esterification of methacrylic acid with 4-methylpentanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and 4-methylpentanol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. This method ensures high yields and purity of the final product .
化学反应分析
Types of Reactions
4-Methylpentyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to methacrylic acid and 4-methylpentanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Polymerization: Polymers and copolymers used in coatings, adhesives, and plastics.
Hydrolysis: Methacrylic acid and 4-methylpentanol.
Transesterification: Various esters depending on the alcohol used.
科学研究应用
4-Methylpentyl methacrylate has several applications in scientific research:
Polymer Science: Used as a monomer in the synthesis of polymers and copolymers with specific properties for coatings, adhesives, and sealants.
Biomedical Engineering: Utilized in the development of hydrogels and other biomaterials for drug delivery and tissue engineering.
Material Science: Employed in the creation of high-performance materials with enhanced mechanical and thermal properties.
作用机制
The primary mechanism of action for 4-Methylpentyl methacrylate involves its ability to undergo polymerization reactions. The methacrylate group contains a double bond that can be activated by initiators to form free radicals. These free radicals then propagate the polymerization process, leading to the formation of long polymer chains. The ester group in the compound also allows for various chemical modifications, enhancing its versatility in different applications .
相似化合物的比较
Similar Compounds
Methyl methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA).
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Ethyl methacrylate: Known for its use in dental materials and coatings
Uniqueness
4-Methylpentyl methacrylate is unique due to its specific alkyl chain, which imparts distinct properties to the resulting polymers. The presence of the 4-methylpentyl group can influence the polymer’s flexibility, hydrophobicity, and thermal stability, making it suitable for specialized applications where these properties are desired .
属性
CAS 编号 |
7766-61-2 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
4-methylpentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-8(2)6-5-7-12-10(11)9(3)4/h8H,3,5-7H2,1-2,4H3 |
InChI 键 |
TZCGFWIYMJNJIO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCOC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



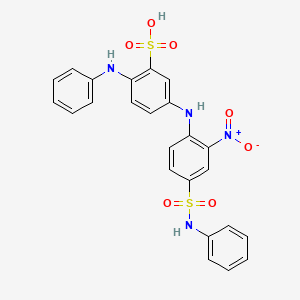
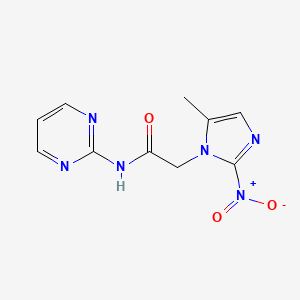
![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)
![Tris[(2-ethylhexanoyl)oxy]methylstannane](/img/structure/B13753328.png)
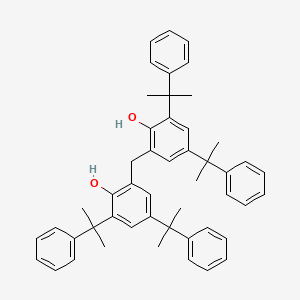

![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)

